MAO-B Inhibition: (+)-Methysticin Ki = 1.14 µM vs. (±)-Kavain Ki = 5.10 µM
(+)-Methysticin exhibits a 4.5-fold higher binding affinity for MAO-B compared to (±)-kavain. In human platelet MAO-B assays, (±)-methysticin displayed competitive inhibition with a Ki of 1.14 µM, whereas (±)-kavain had a Ki of 5.10 µM [1]. The overall potency order for MAO-B inhibition was desmethoxyyangonin (Ki 0.28 µM) > (±)-methysticin (Ki 1.14 µM) > yangonin > (±)-dihydromethysticin > (±)-dihydrokavain > (±)-kavain [2].
| Evidence Dimension | MAO-B inhibition binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.14 µM (±)-methysticin |
| Comparator Or Baseline | (±)-kavain: Ki = 5.10 µM; desmethoxyyangonin: Ki = 0.28 µM |
| Quantified Difference | 4.5-fold higher affinity vs. kavain; 4.1-fold lower vs. desmethoxyyangonin |
| Conditions | Human platelet MAO-B; competitive inhibition; in vitro radiometric assay |
Why This Matters
Researchers investigating MAO-B-mediated mechanisms or psychotropic activity must select (+)-methysticin for intermediate-affinity studies between the ultra-potent desmethoxyyangonin and the low-affinity kavain.
- [1] Uebelhack R, Franke L, Schewe HJ. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava). Pharmacopsychiatry. 1998;31(5):187-192. View Source
- [2] Prinsloo D, van Dyk S, Petzer A, Petzer JP. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum). Planta Medica. 2019;85(18):1530. View Source
